molecular formula C24H29NO5S B11077692 N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

Cat. No.: B11077692
M. Wt: 443.6 g/mol
InChI Key: AFUWFUHRFLGMFP-UHFFFAOYSA-N
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Description

N-[2-(3,4-Diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and ethoxy substituents on both the phenyl and naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 3,4-dihydroxybenzaldehyde to form 3,4-diethoxybenzaldehyde.

    Reduction to Ethoxyphenylethylamine: The aldehyde group of 3,4-diethoxybenzaldehyde is reduced to form 3,4-diethoxyphenylethylamine.

    Naphthalenesulfonamide Formation: The final step involves the reaction of 3,4-diethoxyphenylethylamine with 4-ethoxy-1-naphthalenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.

    Reduction: Formation of 3,4-diethoxyphenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-Diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound may interact with various receptors or enzymes in biological systems, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide: Similar structure but with methoxy groups on the phenyl ring.

    N-[2-(3,4-Diethoxyphenyl)ethyl]-2-pyridinecarboxamide: Similar structure but with a pyridinecarboxamide group instead of a naphthalenesulfonamide group.

Uniqueness

N-[2-(3,4-Diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide is unique due to the presence of both ethoxy groups and a naphthalenesulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H29NO5S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C24H29NO5S/c1-4-28-21-13-14-24(20-10-8-7-9-19(20)21)31(26,27)25-16-15-18-11-12-22(29-5-2)23(17-18)30-6-3/h7-14,17,25H,4-6,15-16H2,1-3H3

InChI Key

AFUWFUHRFLGMFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC)OCC

Origin of Product

United States

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